



Technical Guide: 3,5-Dibromocyclopentene

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Compound of Interest

Compound Name: 3,5-Dibromocyclopentene

Cat. No.: B15205567

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dibromocyclopentene is a halogenated cyclic olefin that serves as a versatile and pivotal intermediate in the synthesis of a wide array of complex organic molecules. Its strained five-membered ring and the presence of two reactive bromine atoms in allylic positions make it a valuable building block for introducing the cyclopentyl moiety into larger structures. This is particularly relevant in the field of medicinal chemistry and drug development, where the cyclopentane ring is a common feature in many biologically active compounds, including prostaglandin analogues and carbocyclic nucleosides. This guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of **3,5-dibromocyclopentene**.

Chemical and Physical Properties

3,5-Dibromocyclopentene is a colorless liquid at room temperature. It exists as a mixture of cis and trans isomers, which can be separated or used as a mixture depending on the synthetic requirements.

Table 1: Chemical Identifiers



Identifier	Value
Chemical Name	3,5-Dibromocyclopentene
Synonyms	3,5-Dibromocyclopent-1-ene, Cyclopentene, 3,5-dibromo-
Molecular Formula	C5H6Br2
Molecular Weight	225.91 g/mol [1][2]
CAS Number	1890-04-6 (for the mixture of isomers)[1][2]
CAS Number (cis-isomer)	17040-70-9

Table 2: Physical and Chemical Properties

Property	Value	Source
Appearance	Colorless liquid	-
Boiling Point	71-72 °C at 9 mmHg	-
Density	Predicted: 1.85 g/cm ³	-
XLogP3-AA	2.4	PubChem[2]
Exact Mass	225.88158 Da	PubChem[1][2]
Monoisotopic Mass	223.88363 Da	PubChem[1][2]

Table 3: Spectroscopic Data

Note: Experimental spectroscopic data for **3,5-dibromocyclopentene** is not readily available in public databases. The following are predicted or typical values.



Spectroscopy	Data
¹ H NMR (Predicted)	δ ~6.0 ppm (m, 2H, vinyl), δ ~5.0 ppm (m, 2H, CH-Br), δ ~2.5-3.0 ppm (m, 2H, CH ₂)
¹³ C NMR (Predicted)	δ ~130 ppm (vinyl), δ ~50 ppm (CH-Br), δ ~40 ppm (CH ₂)
Mass Spectrum (EI)	Molecular ion peaks (M+) expected at m/z 224, 226, 228 due to bromine isotopes (⁷⁹ Br and ⁸¹ Br).[3] Fragmentation would likely involve the loss of Br atoms and HBr.
Infrared (IR)	An experimental IR spectrum is available from the NIST WebBook.[1]

Experimental Protocols Synthesis of 3,5-Dibromocyclopentene from Cyclopentadiene

The most common method for the preparation of **3,5-dibromocyclopentene** involves the bromination of freshly cracked cyclopentadiene. A detailed protocol based on a procedure described in the literature is as follows (J. Chem. Soc., 1952, 2035).[4]

Materials:

- Dicyclopentadiene
- N-Bromosuccinimide (NBS)
- Benzoyl peroxide (initiator)
- Carbon tetrachloride (CCl₄)
- Sodium bicarbonate solution (5%)
- Anhydrous magnesium sulfate



Procedure:

- Cracking of Dicyclopentadiene: Dicyclopentadiene is placed in a distillation apparatus and heated to its boiling point (~170 °C). The monomer, cyclopentadiene, is collected by distillation (b.p. 41-42 °C) and should be kept cold and used immediately due to its propensity to dimerize.
- Bromination: A solution of freshly distilled cyclopentadiene in CCl₄ is prepared in a round-bottom flask equipped with a reflux condenser and a dropping funnel. The solution is heated to reflux, and a solution of N-bromosuccinimide in CCl₄ is added dropwise with a catalytic amount of benzoyl peroxide.
- Work-up: After the addition is complete, the reaction mixture is refluxed for an additional hour. The mixture is then cooled, and the succinimide byproduct is removed by filtration. The filtrate is washed with 5% sodium bicarbonate solution and then with water.
- Purification: The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The resulting crude 3,5-dibromocyclopentene can be purified by vacuum distillation.

Conversion to cis-3,5-Diacetoxycyclopentene

3,5-Dibromocyclopentene is a key precursor to cis-3,5-diacetoxycyclopentene, a vital intermediate in the synthesis of prostaglandins. The following protocol is based on a literature procedure (Synthesis, 1974, 867).[4]

Materials:

- **3,5-Dibromocyclopentene** (mixture of isomers)
- · Potassium acetate
- Acetic acid
- Diethyl ether

Procedure:



- Acetoxylation: A mixture of 3,5-dibromocyclopentene and potassium acetate in glacial acetic acid is heated with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Work-up: Once the reaction is complete, the mixture is cooled and poured into water. The aqueous solution is extracted with diethyl ether.
- Purification: The combined ether extracts are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate. The solvent is evaporated, and the resulting crude 3,5-diacetoxycyclopentene is purified by vacuum distillation to yield a mixture of cis and trans isomers.

Applications in Drug Development

The primary utility of **3,5-dibromocyclopentene** in drug development lies in its role as a versatile precursor for the synthesis of complex carbocyclic structures.

Prostaglandin Synthesis

Prostaglandins are a class of lipid compounds with diverse physiological effects, and their synthetic analogues are used to treat a variety of conditions, including glaucoma and ulcers. The cyclopentane core is a defining feature of these molecules. cis-3,5-Diacetoxycyclopentene, derived from **3,5-dibromocyclopentene**, can be hydrolyzed to the corresponding diol, which is a key building block for the synthesis of various prostaglandins, such as Prostaglandin F2 α and its analogues.[5][6]

Carbocyclic Nucleoside Synthesis

Carbocyclic nucleosides are analogues of natural nucleosides where the furanose ring is replaced by a cyclopentane or cyclopentene ring. This modification often imparts increased metabolic stability and can lead to potent antiviral or anticancer activity. **3,5**-

Dibromocyclopentene can be converted to key cyclopentenylamine or cyclopentenol intermediates, which are then used to construct the carbocyclic nucleoside scaffold. For example, it can serve as a starting material for the synthesis of Carbovir, a potent inhibitor of the HIV reverse transcriptase.

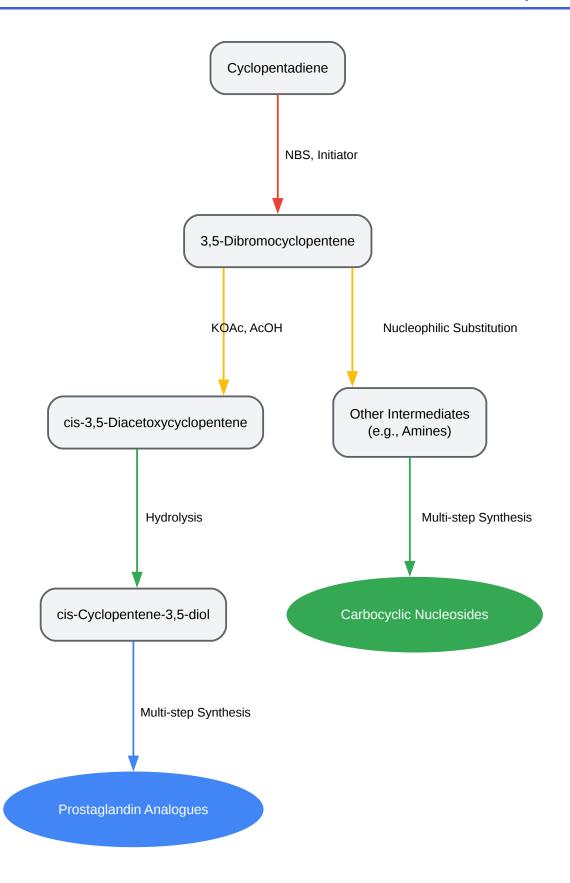
Visualizations



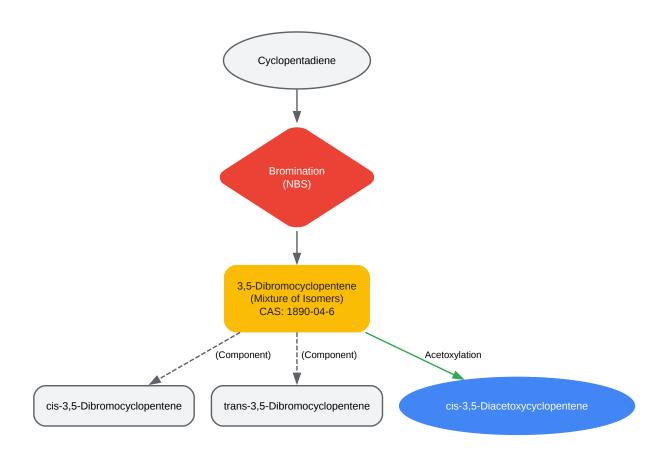
Synthetic Workflow from Cyclopentadiene

The following diagram illustrates the synthetic pathway from cyclopentadiene to key intermediates used in drug synthesis.









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References

• 1. 3,5-Dibromocyclopentene [webbook.nist.gov]



- 2. 3,5-Dibromocyclopentene | C5H6Br2 | CID 519608 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. JP2586897B2 Process for producing optically active cis-cyclopentene-3,5-diol monoester - Google Patents [patents.google.com]
- 5. US20150031898A1 Process for preparation of prostaglandin f2 alpha analogues Google Patents [patents.google.com]
- 6. Prostaglandin F2alpha formation from prostaglandin H2 by prostaglandin F synthase (PGFS): crystal structure of PGFS containing bimatoprost - PubMed [pubmed.ncbi.nlm.nih.gov]
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